molecular formula C9H9ClO3 B100976 Ethyl 3-chloro-4-hydroxybenzoate CAS No. 16357-41-8

Ethyl 3-chloro-4-hydroxybenzoate

Cat. No. B100976
CAS RN: 16357-41-8
M. Wt: 200.62 g/mol
InChI Key: QBOWIPYEPOVPGR-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-hydroxybenzoate is a chemical compound that belongs to the family of hydroxybenzoates, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. While the specific compound ethyl 3-chloro-4-hydroxybenzoate is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing valuable insights into the chemistry of hydroxybenzoates.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, ethyl 2,4-dichloro-5-hydroxy-6-methylbenzoate was obtained through thermal rearrangement of a thiabicyclohexene derivative . Another example is the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid from ethyl 2-pentenoate and ethyl acetoacetate, which is a polysubstituted aromatic carboxylic acid found in the macrolide antibiotic lipiarmycin A3 . These studies demonstrate the feasibility of synthesizing complex hydroxybenzoates with specific substituents, which could be applied to the synthesis of ethyl 3-chloro-4-hydroxybenzoate.

Molecular Structure Analysis

The molecular structure of hydroxybenzoates is often confirmed using X-ray crystallography. For example, the crystal and molecular structure of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate was determined using this technique . Similarly, the structure of ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate was elucidated, revealing a V-shaped molecule with a dihedral angle between the two benzene rings . These analyses provide a detailed understanding of the molecular geometry, which is crucial for predicting the reactivity and physical properties of such compounds.

Chemical Reactions Analysis

Hydroxybenzoates can undergo various chemical reactions, including esterification, oxidation, and substitution reactions. The synthesis of ethyl 3,4-dihydroxybenzoate involved oxidation and esterification steps, starting from 4-methylcatechol . The preparation of diethyl 4,4'-(3,6-dioxaoctane-1,8-diyldioxy)dibenzoate from ethyl 4-hydroxybenzoate and 1,2-dichloroethane is another example of the reactivity of hydroxybenzoates . These reactions are indicative of the potential transformations that ethyl 3-chloro-4-hydroxybenzoate could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzoates are influenced by their molecular structure. The gas-phase enthalpies of formation of ethyl hydroxybenzoates were determined using experimental techniques and theoretical calculations, providing insights into their thermodynamic stability . The crystal structure of related compounds can also reveal information about their solid-state properties, such as the planarity of the benzene rings and the conformation of ethylene bridges . These properties are essential for understanding the behavior of hydroxybenzoates in different environments and applications.

Scientific Research Applications

Synthesis and Industrial Application

  • Regioselective Carboxylation for Industrial Synthesis : Ethyl 3-chloro-4-hydroxybenzoate is used in the regioselective carboxylation of chlorophenols with sodium ethyl carbonate, a process beneficial for the preparative and industrial synthesis of chlorohydroxybenzoic acids (Suerbaev, Chepaikin, & Kudaibergenov, 2017).

Chemical Analysis and Properties

  • Enthalpies of Formation : The molar enthalpies of formation of ethyl 3-chloro-4-hydroxybenzoate in gas-phase have been determined using experimental techniques like combustion calorimetry, differential scanning calorimetry, and thermogravimetric analysis, alongside theoretical methods (Ledo et al., 2018).

Catalysis and Synthesis Techniques

  • Catalyzed Synthesis : It's synthesized by esterification of p-hydroxybenzoic acid and ethanol using nanosolid superacid SO4~(2-)/Fe2O3 as a catalyst. Optimized conditions yield a high percentage of the product, highlighting efficient synthetic methods for this compound (Zhu Wan-ren, 2008).

Crystallography and Material Science

  • Crystallographic Studies : The compound has been studied for its molecular structure and intermolecular interactions, providing insights into its crystalline properties. Such studies are essential for understanding its behavior in various applications (Ma & Yang, 2011).

Environmental Impact and Degradation

  • Photodegradation Studies : Research on the photochemical degradation of parabens, including ethyl 3-chloro-4-hydroxybenzoate, reveals insights into their environmental impact, degradation pathways, and the formation of by-products (Gmurek et al., 2015).

Biomedical Research

  • Anticancer Activity : Novel hydrazide-hydrazones derived from ethyl paraben, a related compound, have been synthesized and evaluated for their anticancer activity. This illustrates the potential of derivatives of ethyl 3-chloro-4-hydroxybenzoate in medicinal chemistry (Han et al., 2020).

properties

IUPAC Name

ethyl 3-chloro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOWIPYEPOVPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505758
Record name Ethyl 3-chloro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-4-hydroxybenzoate

CAS RN

16357-41-8
Record name Ethyl 3-chloro-4-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16357-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloro-4-hydroxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-chloro-4-hydroxybenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
F Mastrotto, S Salmaso, E Ravazzolo… - 39th Annual Meeting …, 2012 - research.unipd.it
… A novel pH sensitive monomer, 2- (methacryloyloxy)ethyl-3-chloro-4-hydroxybenzoate (MCH), was synthesized and co-polymerized with mPEG475MA by RAFT polymerization yielding …
Number of citations: 0 www.research.unipd.it
F Mastrotto, AF Breen, G Sicilia, S Murdan… - Polymer …, 2016 - pubs.rsc.org
… Synthesis of 2-(acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate (ACH, 2) and 2-(3-chloro-4-hydroxybenzamido)ethyl acrylate (CHB, 3). The synthesis of the acrylic ACH (2) and …
Number of citations: 10 pubs.rsc.org
F Mastrotto, S Salmaso, YL Lee, C Alexander… - Polymer …, 2013 - pubs.rsc.org
… Preliminary experiments using poly[2-((methacryloyloxy)ethyl-3-chloro-4-hydroxybenzoate)-r-(glycerol methacrylate)], poly(MCH-r-GMA), showed that the pK a of the MCH repeating …
Number of citations: 19 pubs.rsc.org
WL Chen, JY Cheng, XQ Lin - Science of the Total Environment, 2018 - Elsevier
… Similarly, we found that methyl 3,5-dichloro-4-hydroxybenzoate and ethyl 3-chloro-4-hydroxybenzoate were the dichlorinated methylparaben and monochlorinated ethylparaben, …
Number of citations: 30 www.sciencedirect.com
F Mastrotto, S Salmaso, C Alexander… - Journal of Materials …, 2013 - pubs.rsc.org
… The main roles of the 2-(methacryloyloxy)ethyl-3-chloro-4-hydroxybenzoate (MCH) acidic (pK a = 6.5–7.0) repeating units are twofold: they confer pH-responsive properties to the …
Number of citations: 20 pubs.rsc.org
IB Stoyanova‐Slavova, SH Slavov… - Environmental …, 2014 - Wiley Online Library
A diverse set of 154 chemicals that included US Food and Drug Administration–regulated compounds tested for their aquatic toxicity in Daphnia magna were modeled by a 3‐…
Number of citations: 14 setac.onlinelibrary.wiley.com
GD Diana, RC Oglesby, V Akullian… - Journal of medicinal …, 1987 - ACS Publications
A series of substituted phenyl analogues of 5-[[4-(4, 5-dihydro-2-oxazolyl) phenoxy] alkyl]-3-methylisoxazoleshas been synthesized and evaluated in vitro against several human …
Number of citations: 40 pubs.acs.org
R Kamata, D Nakajima, F Shiraishi - Toxicology In Vitro, 2018 - Elsevier
The constitutive androstane receptor (CAR) is a nuclear receptor and transcription factor regulating proteins involved in xenobiotic metabolism. Agonist activation of the CAR can trigger …
Number of citations: 16 www.sciencedirect.com
P Madsen, A Ling, M Plewe, CK Sams… - Journal of medicinal …, 2002 - ACS Publications
… This resin and Cs 2 CO 3 (12.3 g) were added to ethyl 3-chloro-4-hydroxybenzoate (15 g) dissolved in NMP (200 mL), and the mixture was stirred at 80 C for 4 h. After cooling, the resin …
Number of citations: 104 pubs.acs.org
WL Chen, YS Ling, DJH Lee, XQ Lin, ZY Chen, HT Liao - Chemosphere, 2020 - Elsevier
… The four TPs were methyl 3-chloro-4-hydroxybenzoate (Cl-methylparaben), methyl 3,5-dichloro-4-hydroxybenzoate (2Cl-methylparaben), ethyl 3-chloro-4-hydroxybenzoate (Cl-…
Number of citations: 16 www.sciencedirect.com

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